

Technical Whitepaper: Structural Elucidation of Torseמידe Related Compound A

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Compound of Interest

Compound Name: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

Cat. No.: B13435790

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Executive Summary

In the development and stability testing of Torseמידe formulations, the emergence of Related Compound A (RC-A) is the primary indicator of hydrolytic instability. This guide details the structural elucidation of RC-A, identifying it as 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide.

The elucidation logic relies on a multi-orthogonal approach:

- Mechanistic Prediction: Understanding the lability of the sulfonylurea bridge.
- Mass Spectrometry: Observation of a specific mass loss (85 Da) corresponding to the butyl-isocyanate moiety.
- NMR Spectroscopy: Confirmation via the disappearance of aliphatic butyl signals and the retention of the aromatic core.

The Target: Chemical Identity & Origin

Torsemide Related Compound A is not a random rearrangement product; it is the stable "parent" scaffold remaining after the hydrolysis of the drug's urea linkage.

- USP Name: Torsemide Related Compound A[1][2][3]
- EP Name: Torsemide Impurity B[2][3][4]
- Chemical Name: 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide[1][2][3][5][6][7][8]
- Molecular Formula:
[1][2][3][6]
- Molecular Weight: 263.32 g/mol (Monoisotopic: ~263.07)

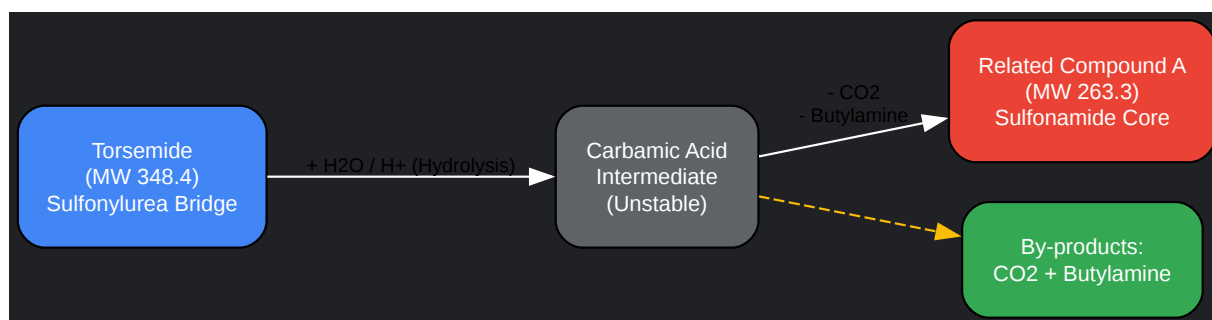
Mechanism of Formation

Torsemide belongs to the pyridine-sulfonylurea class. The sulfonylurea bridge (

) is chemically fragile. Under acidic conditions (pH < 2) or thermal stress, water attacks the urea carbonyl. This leads to the cleavage of the molecule, releasing the aliphatic side chain and carbon dioxide, leaving behind the sulfonamide core (RC-A).

Visualization: Degradation Pathway

The following diagram illustrates the specific cleavage point that generates RC-A.



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Figure 1: Acid-catalyzed hydrolysis pathway of Torsemide yielding Related Compound A.

Isolation & Purification Strategy

To perform definitive NMR, one cannot rely solely on LC-MS. You must isolate at least 10-20 mg of the impurity. Since RC-A is a degradation product, we generate it via Forced Degradation rather than attempting to extract it from fresh tablets.

Protocol: Generation and Isolation

- Stress Condition: Dissolve 500 mg Torsemide in 50 mL of 0.1 N HCl. Reflux at 80°C for 4 hours. (This achieves >80% conversion to RC-A).
- Neutralization: Adjust pH to ~6.0 with dilute NaOH. RC-A is less soluble than Torsemide in neutral water and may precipitate.
- Preparative HPLC (Purification):
 - Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).
 - Mobile Phase A: 10 mM Ammonium Acetate (Volatile buffer is critical for NMR).
 - Mobile Phase B: Acetonitrile.
 - Gradient: 10% B to 60% B over 20 minutes.
 - Logic: RC-A is more polar than Torsemide (due to the loss of the butyl chain) and will elute earlier (RRT ~0.6 - 0.7).
- Lyophilization: Freeze-dry the collected fraction to remove water and ammonium acetate.

Structural Elucidation (The Core)

This section provides the evidence required to defend the structure in a regulatory filing.

A. Mass Spectrometry (LC-MS/MS)

The mass spectrum provides the first "fingerprint" of the structural change.

- Torsemide [M+H]⁺: m/z 349.

- Related Compound A [M+H]⁺: m/z 264.^[9]
- Mass Difference:

85 Da.
- Interpretation: The loss of 85 Da corresponds exactly to the (butyl-carbamoyl) moiety minus a proton, consistent with the hydrolysis mechanism.

Fragmentation Pattern (MS2 of m/z 264):

- m/z 264 -> 183: Loss of (Sulfonamide group).
- m/z 183 -> 168: Loss of (Methyl group from the tolyl ring).
- Validation: The presence of the m/z 183 fragment confirms the pyridine-amine-phenyl connectivity remains intact.

B. NMR Spectroscopy (1H NMR)

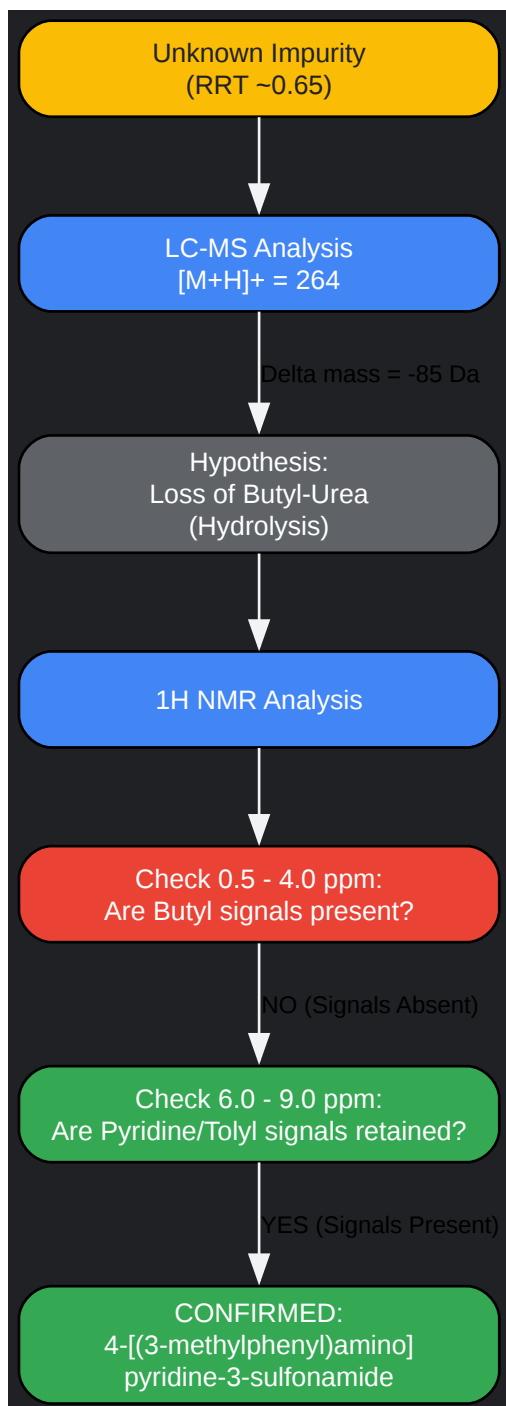
NMR provides the definitive proof of connectivity. The key diagnostic is the absence of the butyl group signals.

Solvent: DMSO-d6 Frequency: 400 MHz or higher

Proton Assignment	Torseamide (Parent) Chemical Shift (δ ppm)	Related Compound A (Impurity) Chemical Shift (δ ppm)	Structural Insight
Butyl -CH ₃	~0.85 (t)	Absent	Confirms loss of aliphatic chain.
Butyl -CH ₂ -	~1.30 (m), ~1.45 (m)	Absent	Confirms loss of aliphatic chain.
Butyl -N-CH ₂ -	~3.05 (q)	Absent	Confirms loss of aliphatic chain.
Tolyl -CH ₃	2.31 (s)	2.30 (s)	Methylphenyl ring is intact.
Aromatic (Phenyl)	6.80 – 7.20 (m)	7.00 – 7.15 (m)	Aromatic core preserved.
Pyridine H	8.15 (d), 8.55 (s)	8.25 (d), 8.68 (s)	Pyridine ring intact; slight downfield shift due to electronic change.
Sulfonamide NH ₂	N/A (Part of urea)	~7.75 (br s)	Diagnostic: Appearance of free sulfonamide protons.
Urea NH	~10.5 (s)	Absent	Confirms cleavage of urea bridge.

Visualization: Elucidation Logic

The following flowchart demonstrates the decision tree used to confirm the structure.



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Figure 2: Step-by-step structural confirmation workflow.

Synthesis & Validation (The Gold Standard)

To achieve the highest level of scientific integrity (E-E-A-T), structural elucidation should be validated by independent synthesis.

Synthesis Protocol:

- Reactants: 4-chloropyridine-3-sulfonamide + 3-methylaniline (m-Toluidine).[6]
- Conditions: Reflux in water or alcohol.
- Result: Nucleophilic aromatic substitution yields RC-A directly.
- Validation: The synthesized reference standard must match the isolated impurity in:
 - Retention Time (HPLC).
 - UV Spectrum (DAD).
 - MS/MS Fragmentation.[9][10][11][12]
 - NMR Spectrum.[13]

References

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